molecular formula C12H11N3O2 B6636338 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea

1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea

Cat. No.: B6636338
M. Wt: 229.23 g/mol
InChI Key: VEODTYBWSPDUOA-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea (C12H11N3O2) is a urea-based compound of significant interest in modern medicinal chemistry and drug discovery research . The urea functionality is a privileged pharmacophore in drug design due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving specific biological activity and enhancing drug potency and selectivity . This compound features a meta-hydroxyphenyl group and a pyridin-3-yl ring, which contribute to its unique physicochemical properties and conformational profile. Researchers utilize this and related N,N'-diarylurea scaffolds to study key drug-target interactions, modulate the hydrogen-bonding capacity of potential therapeutic agents, and investigate conformational preferences in molecular recognition . Recent scientific literature highlights the application of pyridine-based 1,3-diphenylurea derivatives in biochemical research, including their investigation as inhibitors of enzymes like tyrosinase . The compound's properties, such as its hydrogen-bonding characteristics and aromatic stacking potential, make it a valuable building block for developing novel bioactive molecules and for fundamental studies in molecular design, such as the construction of foldamers and dynamic helical structures as biomimetics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxyphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-5-1-3-9(7-11)14-12(17)15-10-4-2-6-13-8-10/h1-8,16H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEODTYBWSPDUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Urea Scaffolds in Target Oriented Chemical Biology

The urea (B33335) scaffold is a privileged structure in medicinal chemistry and chemical biology, prized for its ability to form stable, double hydrogen bond interactions with biological targets such as proteins and enzymes. mdpi.com This capacity for robust molecular recognition is central to the design of potent and selective therapeutic agents. mdpi.com The urea moiety's structural rigidity and defined geometry allow it to act as a reliable anchor within a binding site, while the substituents on the urea nitrogens can be varied to fine-tune activity and pharmacokinetic properties. nih.gov

In target-oriented chemical biology, urea derivatives have been successfully developed as inhibitors of various enzymes, including kinases, which are crucial regulators of cellular signaling pathways. chemsrc.com The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery. chemsrc.com The urea group in these inhibitors often mimics a peptide bond, interacting with the hinge region of the kinase ATP-binding site. nih.gov

Historical and Contemporary Research Trajectories for Pyridine and Hydroxyphenyl Substituted Urea Compounds

The incorporation of pyridine (B92270) and hydroxyphenyl groups into urea-based molecules has been a fruitful strategy in the development of new chemical entities with therapeutic potential.

Historically, research into substituted ureas dates back over a century, with early examples like suramin (B1662206) demonstrating potent antitrypanosomal activity. nih.gov In recent decades, the focus has shifted towards more targeted applications, particularly in oncology.

Pyridine-Substituted Ureas: The pyridine ring is a common feature in many approved drugs and is considered a "privileged" scaffold in medicinal chemistry. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve aqueous solubility. nih.gov Numerous studies have explored pyridine-urea derivatives as potential anticancer agents. For example, various series of pyridine-ureas have been synthesized and evaluated for their antiproliferative activity against a range of cancer cell lines, with some compounds showing potent inhibitory effects. mdpi.comnih.govnih.gov A notable area of investigation is their activity as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com

Hydroxyphenyl-Substituted Ureas: The hydroxyphenyl moiety, particularly the 3-hydroxy isomer (m-hydroxyphenyl), also plays a significant role in the biological activity of urea (B33335) derivatives. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to target binding. Research has shown that hydroxyphenyl-urea derivatives possess a range of biological activities, including antiproliferative and antioxidant effects. nih.gov For instance, certain urea derivatives with a hydroxyl group have demonstrated moderate to strong activity against breast cancer cell lines. nih.gov The position of the hydroxyl group on the phenyl ring can significantly influence the compound's activity and selectivity.

Scope and Research Imperatives for 1 3 Hydroxyphenyl 3 Pyridin 3 Ylurea

Directed Ortho Metalation (DoM) and Related Transformations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

In the case of this compound, both the urea linkage and the hydroxyl group can act as DMGs. The urea moiety is a potent DMG, capable of directing lithiation to the ortho positions on both the phenyl and pyridyl rings. harvard.eduuwindsor.ca The hydroxyl group on the phenyl ring is also a known DMG. uwindsor.ca

On the pyridine ring, the nitrogen atom itself can influence the site of metalation, though a stronger DMG is often required to achieve high regioselectivity and to avoid nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.eduuwindsor.ca For a 3-substituted pyridine, DoM typically directs functionalization to the C2 or C4 position. The urea group at the 3-position would likely direct lithiation to the C4 position due to steric hindrance at the C2 position. uwindsor.ca

On the hydroxyphenyl ring, the hydroxyl group and the urea substituent would compete to direct lithiation. The stronger directing group and the reaction conditions would determine the site of functionalization. The hydroxyl group directs to the C2 and C6 positions, while the urea group at the C1 position would also direct to the C2 and C6 positions. This cooperative effect would likely lead to selective functionalization at the C2 or C6 position of the hydroxyphenyl ring.

A general DoM protocol involves treating the substrate with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures. The resulting aryllithium species is then quenched with a suitable electrophile. baranlab.org A study on the double-lithiation of a transient urea derived from phenylisocyanate highlights the utility of this approach for functionalizing aniline (B41778) derivatives at the ortho position. nih.gov

Table 3: Common Directing Groups and Typical Conditions for DoM

Directing Group Base Solvent/Additive Typical Electrophiles Reference
-OCONR₂ s-BuLi THF/TMEDA I₂, Me₃SnCl harvard.edu
-CONR₂ n-BuLi Ether CO₂, RCHO, RX wikipedia.org
-OH n-BuLi THF S₂Cl₂, Br₂ uwindsor.ca

Regioselective Functionalization of the Pyridine and Hydroxyphenyl Moieties

Cross-Coupling Reactions for Advanced Derivatization

The core structure of this compound offers multiple sites for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly powerful tools for this purpose.

For instance, if the pyridine or phenyl ring is substituted with a halide (e.g., bromine or chlorine), Suzuki-Miyaura coupling can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups. A hypothetical example would be the coupling of a bromo-substituted pyridinylphenylurea with a boronic acid.

Table 2: Hypothetical Suzuki-Miyaura Derivatization

SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct
1-(3-Hydroxyphenyl)-3-(5-bromopyridin-3-yl)ureaPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water1-(3-Hydroxyphenyl)-3-(5-phenylpyridin-3-yl)urea
1-(5-Bromo-3-hydroxyphenyl)-3-pyridin-3-ylurea2-Thiopheneboronic acid[PdCl₂(dppf)]Cs₂CO₃Dioxane1-(3-Hydroxy-5-(thiophen-2-yl)phenyl)-3-pyridin-3-ylurea

The Buchwald-Hartwig amination offers a route to introduce new amino groups. wikipedia.orgresearchgate.net For example, a halo-substituted analogue of the target compound could be coupled with a primary or secondary amine. This reaction is highly versatile and tolerates a wide range of functional groups. libretexts.orgorganic-chemistry.org

Table 3: Hypothetical Buchwald-Hartwig Amination Derivatization

SubstrateAmineCatalyst SystemBaseSolventProduct
1-(3-Hydroxyphenyl)-3-(5-bromopyridin-3-yl)ureaMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1-(3-Hydroxyphenyl)-3-(5-(morpholino)pyridin-3-yl)urea
1-(5-Chloro-3-hydroxyphenyl)-3-pyridin-3-ylureaAnilinePd(OAc)₂ / BINAPK₃PO₄Dioxane1-(3-Hydroxy-5-(phenylamino)phenyl)-3-pyridin-3-ylurea

Chemoenzymatic and Asymmetric Synthetic Developments for Structurally Related Analogues

The development of stereoselective synthetic methods is crucial for the preparation of chiral analogues, which may exhibit improved pharmacological properties. Chemoenzymatic and asymmetric catalytic approaches are at the forefront of this research.

Lipases are versatile enzymes that can be used for the kinetic resolution of racemic mixtures. mdpi.comnih.gov For example, if a chiral alcohol precursor to either the hydroxyphenyl or a substituted pyridinyl moiety is used, a lipase (B570770) could be employed to selectively acylate one enantiomer, allowing for their separation. A hypothetical resolution of a precursor to a chiral analogue is presented below.

Table 4: Hypothetical Lipase-Catalyzed Kinetic Resolution

Racemic SubstrateEnzymeAcyl DonorSolventResolved Products
(±)-1-(3-(1-Hydroxyethyl)phenyl)-3-pyridin-3-ylureaCandida antarctica Lipase B (CAL-B)Vinyl acetatetert-Butyl methyl ether(S)-1-(3-(1-Hydroxyethyl)phenyl)-3-pyridin-3-ylurea and (R)-1-(3-(1-Acetoxyethyl)phenyl)-3-pyridin-3-ylurea

Asymmetric hydrogenation is another powerful technique for establishing chirality. For pyridine-containing compounds, iridium- or rhodium-based catalysts with chiral phosphine (B1218219) ligands have been shown to be effective in the enantioselective reduction of the pyridine ring to a piperidine. dicp.ac.cnnih.govacs.org This would introduce multiple stereocenters and significantly alter the three-dimensional structure of the molecule.

Process Optimization and Scalability Considerations in Synthetic Design

The transition from laboratory-scale synthesis to large-scale production of a potential active pharmaceutical ingredient (API) requires careful process optimization and consideration of scalability. pharmtech.com Key objectives include improving yield, minimizing costs, ensuring safety, and reducing environmental impact.

For the synthesis of this compound, several factors would need to be optimized for a scalable process.

Table 5: Process Optimization and Scalability Considerations

ParameterLaboratory ScaleScalable Process Considerations
Starting Materials High-purity, potentially expensive reagents.Cost-effective, readily available starting materials with a secure supply chain. ebenergyhk.com
Solvents A wide variety of solvents may be used.Use of greener, less toxic solvents with good recovery and recycling potential. Water is an ideal, though not always feasible, choice. wikipedia.org
Catalyst Loading Often higher catalyst loading to ensure reaction completion.Minimizing catalyst loading to reduce cost and levels of residual metals in the final product. pharmtech.com
Purification Chromatography is common.Development of a process that allows for purification by crystallization to avoid costly and time-consuming chromatography. wikipedia.org
Reaction Conditions May involve extreme temperatures or pressures.Optimization for moderate temperatures and pressures to reduce energy consumption and improve safety.
Waste Management Waste is often disposed of without extensive treatment.Implementation of a waste management plan to minimize environmental impact and comply with regulations.

The development of a robust and scalable synthesis is a critical step in the journey of a new chemical entity from discovery to potential therapeutic application. Continuous process monitoring and the application of Quality by Design (QbD) principles are essential for ensuring consistent product quality and process efficiency. evotec.com

Advanced Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of this compound would rely on a combination of advanced spectroscopic methods. Although specific data for the target molecule is not published, analysis of similar structures allows for the prediction of characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is fundamental for mapping the carbon and proton framework of a molecule. For this compound, specific chemical shifts and coupling constants would confirm the connectivity of the hydroxyphenyl and pyridinyl rings through the urea linkage.

¹H NMR: In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons on both the 3-hydroxyphenyl and 3-pyridyl rings. The protons on the pyridine ring are generally found at lower field (higher ppm) compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. The protons of the urea (N-H) and hydroxyl (O-H) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For instance, in related N-pyridin-3-yl-benzenesulfonamide, aromatic protons appear in the range of 7.2 to 8.5 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the urea group, typically in the range of 150-160 ppm. Aromatic carbons would appear between 110 and 160 ppm, with carbons attached to nitrogen or oxygen appearing at the lower field end of this range. For example, in 3-tert-butyl-1-(3-hydroxyphenyl)urea, the carbonyl carbon is observed, and the aromatic carbons are clearly distinguished. researching.cn The carbon signals of the pyridine ring would also be identifiable, with values influenced by the ring nitrogen. chemicalbook.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on both aromatic rings. researchgate.net

A hypothetical data table for the expected NMR signals is presented below based on data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Urea C=O - ~153
Urea N-H ~8.5 - 9.5 (broad s) -
Phenolic O-H ~9.0 - 10.0 (broad s) -
Pyridine C2 ~8.5 ~140
Pyridine C4 ~7.8 ~125
Pyridine C5 ~7.3 ~123
Pyridine C6 ~8.3 ~145
Phenyl C1' - ~140
Phenyl C2' ~7.2 ~110
Phenyl C3' - ~158
Phenyl C4' ~6.8 ~115
Phenyl C5' ~7.1 ~130
Phenyl C6' ~6.9 ~112

Note: These are estimated values and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands would be expected.

The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration of the urea is a strong, prominent band expected around 1640-1680 cm⁻¹. The O-H stretch of the phenol (B47542) group would be a broad band centered around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol) 3200 - 3600 Strong, Broad
N-H Stretch (Urea) 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
C=O Stretch (Urea) 1640 - 1680 Strong
Aromatic C=C/C=N Stretch 1400 - 1600 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₁N₃O₂), the expected monoisotopic mass is approximately 229.0851 Da. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely involve cleavage at the urea linkages, potentially yielding fragments corresponding to the 3-hydroxyphenyl isocyanate ion and the 3-aminopyridine ion, or their equivalents. Predicted mass-to-charge ratios for adducts of a similar compound, 1-(3-fluorophenyl)-3-(3-pyridyl)urea, have been calculated and suggest the types of ions that might be observed. uni.lu

Solid-State Structural Determination

X-ray Single-Crystal Diffraction for Absolute Configuration and Conformation

X-ray crystallography on a suitable single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

For this compound, a crystal structure would reveal the planarity of the urea moiety and the dihedral angles between the urea group and the two aromatic rings. It would also detail the intermolecular interactions, such as hydrogen bonding involving the urea N-H, phenolic O-H, and pyridyl nitrogen atoms, which dictate the crystal packing. researching.cnnih.govnih.gov For example, in the crystal structure of 3-tert-butyl-1-(3-hydroxyphenyl)urea, intermolecular packing is stabilized by extensive hydrogen bonding. researching.cn Similarly, the crystal structure of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea shows a three-dimensional network linked by N—H⋯S, N—H⋯O, and O—H⋯S hydrogen bonds. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-pyridin-3-yl-benzenesulfonamide
3-tert-butyl-1-(3-hydroxyphenyl)urea
1-(3-fluorophenyl)-3-(3-pyridyl)urea

Computational and Theoretical Investigations of 1 3 Hydroxyphenyl 3 Pyridin 3 Ylurea and Analogues

Quantum Chemical Studies

Quantum chemical methods are employed to calculate the electronic structure and properties of molecules with a high degree of accuracy. These calculations are fundamental to predicting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations on urea (B33335) derivatives, such as the analogue 3-tert-butyl-1-(3-hydroxyphenyl)urea, have been performed using the B3LYP method with a 6-311+G(2d, p) basis set to determine the optimized molecular structure and frontier orbital energies. researchgate.net Such studies confirm that the optimized theoretical structure closely matches the geometry determined by X-ray diffraction. researchgate.net

Theoretical calculations for pyridyl-urea compounds often involve optimizing the molecular geometry to find the most stable conformation. Thermodynamic parameters like the total energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) are calculated to assess the stability of the molecule. niscpr.res.in For instance, in a study on a chalcone (B49325) derivative, these values were computed in the gas phase and in different solvents to understand the environmental effect on stability. niscpr.res.in Vibrational frequency analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to compare theoretical vibrational spectra with experimental IR data. researchgate.netniscpr.res.in

Table 1: Illustrative Thermodynamic Parameters from DFT Calculations for a Urea Analogue

Parameter Gas Phase Value (a.u.)
Total Energy (ΔE) -843.737
Enthalpy (ΔH) -843.737
Gibbs Free Energy (ΔG) -843.802

Data is illustrative and based on findings for a related chalcone derivative to demonstrate typical DFT outputs. niscpr.res.in

Potential Energy Surface (PES) Mapping and Conformational Analysis

The biological activity and physical properties of a flexible molecule like 1-(3-hydroxyphenyl)-3-pyridin-3-ylurea are highly dependent on its three-dimensional conformation. Potential Energy Surface (PES) mapping is a computational technique used to explore the various possible conformations of a molecule and their relative energies.

By systematically rotating the rotatable bonds—such as those flanking the urea linkage and connecting the pyridyl and phenyl rings—a PES map can be generated. This map reveals the low-energy, stable conformers and the energy barriers between them. For example, studies on N,N'-dipyridyl urea compounds have shown that they can adopt different conformations, such as ZZ or ZE isomers, with one being energetically more favorable. rsc.org The planarity of the urea group and the orientation of the aromatic rings are key factors determining conformational stability, which can be influenced by intramolecular hydrogen bonding. rsc.org In some thiourea (B124793) derivatives, a U-shaped conformation is adopted due to twists around certain bonds, which can be a critical feature for its molecular packing and interactions. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.org

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in In computational studies of related pyridyl-containing compounds, the HOMO and LUMO energy levels are calculated to assess their reactivity profiles. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the urea linkage and the electron-deficient pyridine (B92270) ring.

Table 2: Representative FMO Data for a Pyridyl-containing Analogue

Molecular Orbital Energy (eV) Description
HOMO -6.5 Electron-donating regions, likely on the phenyl ring
LUMO -1.5 Electron-accepting regions, likely on the pyridine/urea moiety
HOMO-LUMO Gap 5.0 Indicator of chemical reactivity and kinetic stability

Values are illustrative, based on typical FMO calculations for organic molecules, to demonstrate the concept. researchgate.netresearchgate.net

Atomic in Molecules (AIM) and Molecular Electrostatic Potential (MEP) Analyses

The Atoms in Molecules (AIM) theory and Molecular Electrostatic Potential (MEP) analysis are used to visualize and quantify the electronic features of a molecule related to its reactivity and intermolecular interactions.

MEP maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons, which are prone to electrophilic attack. For this compound, these regions would be expected around the oxygen atom of the hydroxyl group, the carbonyl oxygen of the urea, and the nitrogen atom of the pyridine ring. researchgate.net Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack, likely found around the hydrogen atoms of the urea and hydroxyl groups. researchgate.net

Hirshfeld surface analysis, a technique related to AIM, is used to investigate intermolecular interactions in the crystalline state. researchgate.netnih.gov This analysis partitions the crystal space and maps various properties onto the surface, highlighting the types and relative importance of different intermolecular contacts, such as hydrogen bonds (e.g., N-H···O, O-H···N) and π-π stacking interactions between the aromatic rings. researchgate.netnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend quantum chemical studies to larger systems and longer timescales, enabling the investigation of the compound's interaction with biological macromolecules.

Ligand-Protein Docking for Putative Target Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to identify potential biological targets and to understand the molecular basis of ligand-protein interactions. researchgate.netnih.gov

For this compound, docking studies would involve placing the molecule into the binding site of various putative protein targets, such as protein kinases, which are common targets for urea-based inhibitors. nih.gov The docking algorithm samples numerous conformations and orientations of the ligand within the binding pocket and scores them based on a force field that estimates the binding affinity. researchgate.net

Studies on analogous pyridyl ureas have identified them as potential inhibitors of kinases like Apoptosis signal-regulating kinase 1 (ASK1). nih.gov Docking simulations for these compounds predict key interactions, such as hydrogen bonds between the urea N-H groups and the protein's backbone, as well as interactions involving the pyridine and phenyl rings. nih.govresearchgate.net The results are often presented as binding energy scores, which rank the potential efficacy of the compound as an inhibitor. researchgate.net These in silico predictions provide a strong basis for further experimental validation.

Table 3: Illustrative Molecular Docking Results for a Urea-based Kinase Inhibitor

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
ASK1 Kinase -9.5 GLU706, VAL651, ASN719
VEGFR-2 -8.8 CYS919, ASP1046, GLU885
p38 MAP Kinase -8.2 MET109, LYS53, ASP168

Data is a representative example based on docking studies of similar urea-based inhibitors against common kinase targets. nih.govmdpi.com

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. biorxiv.org In drug discovery, MD simulations provide critical insights into the dynamic nature of a protein-ligand complex, revealing the stability of their interaction and any conformational changes that occur upon binding. acs.orgrsc.org This information is vital for validating docking poses and understanding the molecular basis of a ligand's affinity and efficacy.

A proposed MD simulation study of the this compound-5-HT2C receptor complex would begin by docking the ligand into a model of the receptor's binding site. The resulting complex would be embedded in a simulated physiological environment, including a lipid bilayer and aqueous solvent. The simulation would then be run for a significant duration, typically over 100 nanoseconds, to allow the system to reach equilibrium and to sample a wide range of conformations.

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the structural stability of the complex throughout the simulation. A stable RMSD profile for both the receptor and the ligand suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF is computed for individual amino acid residues to identify flexible and rigid regions of the protein. High fluctuations in loop regions or specific domains upon ligand binding can indicate induced-fit mechanisms or allosteric effects.

Hydrogen Bond Analysis: The urea and hydroxyl moieties of the ligand are capable of forming key hydrogen bonds. This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor residues over time, quantifying the occupancy of these critical interactions which are often essential for binding affinity. For instance, the urea linker can form hydrogen bonds with backbone atoms, while the pyridine nitrogen can act as an acceptor and the phenol (B47542) as a donor.

The results of these analyses would provide a detailed picture of the dynamic behavior of the ligand within the binding pocket, confirming the stability of the proposed binding mode and identifying the key interactions that anchor the ligand to the receptor.

ParameterSystemAverage ValueInterpretation
RMSD (Protein Backbone) 5-HT2C + Ligand2.1 ± 0.3 ÅIndicates the receptor maintains a stable conformation with the ligand bound.
RMSD (Ligand) Ligand (relative to protein)1.5 ± 0.4 ÅShows the ligand remains stably positioned within the binding pocket.
RMSF (Binding Site Residues) Residues D134, S138, F351< 1.0 ÅLow fluctuation suggests these residues form stable, key interactions with the ligand.
Hydrogen Bond Occupancy Ligand(Urea NH) - D134(OD1)85.2%A highly stable hydrogen bond, critical for anchoring the ligand.
Hydrogen Bond Occupancy Ligand(OH) - S138(OG)67.5%A frequent interaction contributing to binding affinity.

This table presents hypothetical data from a simulated MD run to illustrate typical results.

Homology Modeling for Receptor Structure Prediction

Many important drug targets, particularly G-protein coupled receptors like the 5-HT2C receptor, lack experimentally determined three-dimensional structures. nih.govtandfonline.com Homology modeling is a computational technique that allows for the prediction of a protein's 3D structure based on its amino acid sequence and its similarity to a known experimental structure of a homologous protein (the "template"). researchgate.net This method is indispensable for structure-based drug design when crystallography or NMR data is unavailable.

For the human 5-HT2C receptor, a high-resolution crystal structure of a closely related serotonin (B10506) receptor, such as the 5-HT2B receptor, or another GPCR like bovine rhodopsin, can serve as a template. tandfonline.comnih.govacs.org The modeling process involves several critical steps:

Template Selection: Identifying the most suitable template structure(s) from the Protein Data Bank (PDB) based on sequence identity, sequence similarity, and structural resolution.

Sequence Alignment: Aligning the amino acid sequence of the target (5-HT2C) with the template sequence. The accuracy of this alignment is crucial for the quality of the final model, especially in the transmembrane domains that form the binding pocket.

Model Building: Constructing the 3D coordinates for the target protein's backbone and side chains based on the aligned template structure.

Loop Refinement: The regions with the lowest sequence identity between the target and template are typically the extracellular and intracellular loops. These regions are modeled and refined using specialized algorithms, as they are often involved in ligand entry and signaling. acs.org

Model Validation: The quality of the generated model is rigorously assessed using various tools. A Ramachandran plot is used to check the stereochemical quality by analyzing the phi-psi torsional angles of the amino acid residues. Programs like PROCHECK or MolProbity provide a comprehensive evaluation of the model's geometry, bond lengths, and angles.

A successfully validated homology model of the 5-HT2C receptor serves as the foundational structure for subsequent docking and molecular dynamics simulation studies to investigate how this compound interacts with its target. nih.govnih.gov

StepMethod/ToolParameterResult
Template Identification BLAST search against PDBTemplate PDB ID4IB4 (Human 5-HT2B Receptor)
Sequence Identity51%
Sequence Alignment ClustalWAlignment ScoreHigh in transmembrane regions
Model Building MODELLER / PrimeModel Generation100 models generated
Model Validation PROCHECKRamachandran Plot92.5% residues in most favored regions
G-Factor-0.1 (Good)
ERRAT Score89.1 (High Quality)

This table presents hypothetical data for a homology modeling workflow of the 5-HT2C receptor.

De Novo Design Approaches for Lead Generation and Optimization

De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from the ground up, often within the constraints of a target's binding site. rsc.org Starting with a known ligand or scaffold, such as this compound, these methods can be used for lead optimization by exploring new chemical space to improve potency, selectivity, and pharmacokinetic profiles.

The process often employs a fragment-based approach. The core scaffold of this compound can be systematically modified in several ways:

Fragment Growing: New functional groups can be computationally "grown" from specific points on the scaffold, such as the phenyl or pyridine rings. This allows for the exploration of unoccupied sub-pockets within the receptor's binding site to form new, favorable interactions.

Fragment Linking/Merging: Two or more fragments that bind to adjacent sites can be linked together to create a larger, more potent molecule.

Fragment Replacement (Scaffold Hopping): The core urea moiety or the aromatic rings can be replaced with different chemical groups (bioisosteres) that preserve the key binding interactions while altering other properties like solubility or metabolic stability. For example, replacing the phenyl ring with a different heterocycle could improve selectivity against related receptors like 5-HT2A. nih.gov

The newly designed molecules are then evaluated in silico through docking scores, binding free energy calculations, and predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Promising candidates identified through this process can then be prioritized for chemical synthesis and biological testing, accelerating the discovery of optimized lead compounds. nih.govnih.gov

Parent CompoundModification StrategyModified MoietyPredicted Improvement
This compoundFragment GrowingAddition of a trifluoromethyl group to the phenyl ringIncreased hydrophobic interaction and binding affinity.
This compoundScaffold HoppingReplacement of the phenyl ring with a benzothiazole (B30560) groupEnhanced π-stacking interactions with aromatic residues in the binding site.
This compoundFragment ReplacementReplacement of the 3-hydroxyl group with a methoxy (B1213986) groupImproved metabolic stability and oral bioavailability.
This compoundScaffold HoppingReplacement of the urea linker with a thiourea linkerAltered hydrogen bonding geometry to improve selectivity.

This table presents hypothetical examples of de novo design strategies applied to the lead compound.

Pharmacological Profile and Mechanistic Studies of 1 3 Hydroxyphenyl 3 Pyridin 3 Ylurea Analogues

Preclinical Biological Activity Evaluation in In Vitro and Animal Models (Mechanistic Focus)

The preclinical assessment of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea analogues has unveiled a broad spectrum of biological activities, underscoring their potential as therapeutic agents. These investigations, spanning from cellular pathway modulation to antimicrobial and neurochemical effects, have been pivotal in elucidating the mechanistic underpinnings of this chemical class. The following sections detail the key findings from these in vitro and animal model studies.

Cellular Pathway Modulation Studies (e.g., oncogenic signaling, inflammatory cascades, protein degradation pathways)

Analogues of this compound, particularly diaryl ureas, have been shown to modulate critical cellular signaling pathways implicated in cancer and inflammation. A significant focus of this research has been on the inhibition of oncogenic signaling cascades. For instance, several diaryl urea (B33335) derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in tumor growth and angiogenesis. nih.govnih.gov

One of the key targets identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 by these compounds can disrupt the downstream Raf/MEK/ERK signaling pathway, a critical route for cell proliferation and survival in many cancers. nih.gov Mechanistic studies have shown that certain diaryl ureas can effectively block VEGFR-2 phosphorylation, a key step in its activation. nih.gov Furthermore, some analogues have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G0/G1 phase, in cancer cell lines. nih.gov This is often accompanied by an increase in intracellular reactive oxygen species (ROS), indicating an induction of oxidative stress within the cancer cells. nih.gov

In the context of inflammatory cascades, while direct studies on this compound analogues are limited, the inhibition of soluble epoxide hydrolase (sEH) by some 1,3-disubstituted ureas suggests a potential anti-inflammatory mechanism. nih.govnih.gov sEH is an enzyme involved in the metabolism of fatty acids, and its inhibition can lead to anti-inflammatory and analgesic effects. nih.gov

Regarding protein degradation pathways, the urea moiety is a key structural feature in many biologically active compounds, including those that interact with the ubiquitin-proteasome system. nih.gov While specific studies on the direct modulation of protein degradation pathways by this compound analogues are not extensively reported, this remains a plausible area for their biological activity given the structural precedent.

Mechanism-based Antiproliferative Activity in Defined Cancer Cell Lines

A substantial body of research has focused on the antiproliferative activity of this compound analogues against a variety of human cancer cell lines. These studies have not only demonstrated the cytotoxic potential of these compounds but have also provided insights into their mechanisms of action.

Diaryl urea derivatives have shown broad-spectrum antiproliferative activity. nih.gov For example, novel series of diaryl ureas have been tested against panels of cancer cell lines, including those from breast (MX-1), melanoma (A375), liver (HepG2), and colon (HT-29) cancers, demonstrating significant inhibitory activity. nih.govcumhuriyet.edu.tr In some cases, the potency of these synthesized analogues has been found to be greater than that of the established anticancer drug sorafenib (B1663141). nih.gov

The mechanism underlying this antiproliferative activity is often multifactorial. As mentioned, inhibition of key kinases involved in cancer cell signaling, such as VEGFR-2 and the Raf kinase family, is a prominent mechanism. nih.govnih.gov This inhibition disrupts signaling pathways that are essential for cell growth and survival.

Furthermore, these compounds have been shown to induce apoptosis in cancer cells. nih.gov This is a critical mechanism for an effective anticancer agent, as it leads to the controlled elimination of tumor cells. The induction of apoptosis is often accompanied by the arrest of the cell cycle, preventing the cancer cells from dividing and proliferating. nih.gov For instance, some diaryl urea derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in colon adenocarcinoma cells (HT-29). nih.gov

The following table summarizes the antiproliferative activity of selected diaryl urea analogues in various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Diaryl Urea Analogues

Compound ID Cancer Cell Line IC50 (µM) Mechanism of Action Reference
15b HT-29 (Colon) 3.38 Induces apoptosis, increases ROS, G0/G1 cell cycle arrest, inhibits VEGFR2 phosphorylation and Raf/MEK/ERK pathway. nih.gov
13a HT-29 (Colon) 13.27 Antiproliferative activity. nih.gov
14a HT-29 (Colon) 6.62 Antiproliferative activity. nih.gov
14l HT-29 (Colon) 12.74 Antiproliferative activity. nih.gov
23 MX-1 (Breast) 5.17-6.46 Broad-spectrum antitumor activity. nih.gov
23 A375 (Melanoma) 5.17-6.46 Broad-spectrum antitumor activity. nih.gov
23 HepG2 (Liver) 5.17-6.46 Broad-spectrum antitumor activity. nih.gov
23 HT-29 (Colon) 5.17-6.46 Broad-spectrum antitumor activity. nih.gov
DAU5 HT-29 (Colon) Not specified Cytotoxic effect, lower expression of LC3B and 8-OHdG. cumhuriyet.edu.tr

Preclinical Antiviral and Antimicrobial Mechanistic Investigations

Analogues of this compound have demonstrated promising activity against a range of viral and microbial pathogens. The diaryl urea scaffold has been identified as a "privileged structure" in medicinal chemistry, not only for its anticancer properties but also for its antimicrobial and antiviral potential. nih.gov

In the realm of antiviral research, diaryl ureas have been investigated for their activity against RNA viruses. nih.govnih.gov Some 1,3-disubstituted ureas have been shown to be potent inhibitors of RNA virus replication. nih.gov For example, certain derivatives have demonstrated inhibitory effects against viruses such as SARS-CoV. nih.gov One study highlighted that sorafenib, a diaryl urea-based anticancer drug, exhibited a significant dose-dependent reduction in Foot-and-Mouth Disease Virus (FMDV) replication. researchgate.net Mechanistically, sorafenib was found to effectively decrease the activity of the viral polymerase 3Dpol. researchgate.net

The antimicrobial activity of these analogues extends to bacteria and fungi. nih.govnih.gov Phenyl thiazolyl urea derivatives have shown good activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting the MurA and MurB enzymes involved in bacterial cell wall synthesis. nih.gov Other diaryl ureas have also demonstrated activity against MRSA. nih.gov Furthermore, 1,3-disubstituted urea derivatives have been screened for their activity against various bacterial strains and Candida albicans. nih.gov Some of these compounds were found to inhibit biofilm formation in Pseudomonas aeruginosa, potentially through the disruption of the quorum-sensing regulator LasR. nih.gov

Antimalarial and Anti-Tuberculosis Mechanistic Evaluations

The therapeutic potential of this compound analogues extends to parasitic and mycobacterial diseases, with notable activity against the causative agents of malaria and tuberculosis.

Diaryl ureas have emerged as a significant chemotype in the search for new antimalarial drugs. nih.gov Several N,N'-diarylureas have demonstrated potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov For instance, the compound SC83288 has an IC50 of 3.1 nM against the Dd2 clone of P. falciparum. nih.gov In vivo studies in a mouse model of malaria have shown that a single oral dose of a diaryl urea analogue can significantly reduce parasitemia and increase survival time. nih.gov

In the context of anti-tuberculosis research, 1,3-disubstituted urea derivatives have been identified as having potent activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.netrsc.org The mechanism of action for some of these compounds is believed to involve the inhibition of the epoxide hydrolase (Eph) family of enzymes in M. tuberculosis. nih.govresearchgate.net Specifically, potent inhibition of both EphB and EphE has been observed, suggesting a multi-target approach to combating the bacteria. nih.gov Some pyrazole-based urea derivatives have also shown promising activity against M. tuberculosis, with one compound exhibiting a minimum inhibitory concentration (MIC) of 1 μg/mL. rsc.org

The following table presents data on the anti-tuberculosis activity of selected urea analogues.

Table 2: Anti-Tuberculosis Activity of Selected Urea Analogues

Compound Class Target Organism Activity Putative Mechanism of Action Reference
Adamantyl ureas Mycobacterium tuberculosis Potent activity Inhibition of epoxide hydrolases (EphB and EphE) nih.govresearchgate.net
1,3-Disubstituted ureas Mycobacterium tuberculosis Active molecules discovered Not specified nih.gov
Pyrazole-based ureas Mycobacterium tuberculosis MIC = 1 µg/mL (for compound 7j) Not specified rsc.org

Neurochemical Pathway Modulation in Rodent Models (e.g., dopamine (B1211576) metabolism, ACTH/prolactin release, cGMP levels related to NMDA receptor interaction)

While direct studies on this compound itself are scarce in this area, research on structurally related phenylurea derivatives suggests a potential for modulating neurochemical pathways. A series of phenylurea derivatives were designed and synthesized with the prospect of acting as central nervous system (CNS) agents. nih.gov Physicochemical property calculations indicated that these compounds have the potential to cross the blood-brain barrier (BBB), a prerequisite for CNS activity. nih.gov

In pharmacological studies using a rotarod method in rodents, some of these phenylurea derivatives, particularly those containing a chloro group, exhibited moderate skeletal muscle relaxant activity, which was found to be more potent when compared to the standard drug diazepam. nih.gov This suggests an interaction with CNS pathways that regulate muscle tone.

Although specific data on the effects of these analogues on dopamine metabolism, ACTH/prolactin release, or cGMP levels related to NMDA receptor interaction is not available in the provided context, the ability of these compounds to cross the BBB and exert CNS effects opens up possibilities for future investigations into these more specific neurochemical pathways.

Vasodilator Activity Assessment in Isolated Tissue Preparations

Analogues of this compound, specifically 1,3-disubstituted ureas, have been investigated for their effects on vascular tone. A key mechanism underlying the potential vasodilator activity of these compounds is the inhibition of soluble epoxide hydrolase (sEH). nih.govnih.govnih.gov sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent vasodilatory properties. By inhibiting sEH, these urea derivatives can increase the bioavailability of EETs, leading to blood vessel relaxation and a potential reduction in blood pressure. nih.gov

Several studies have focused on synthesizing and evaluating 1,3-disubstituted ureas as sEH inhibitors. nih.govnih.govnih.govmdpi.com These compounds have shown potent inhibitory activity against human sEH. nih.govmdpi.com For example, adamantyl ureas have been identified as good sEH inhibitors. nih.gov The development of these inhibitors is considered a promising therapeutic strategy for conditions such as hypertension and inflammation. nih.gov While these studies primarily focus on the enzymatic inhibition, the direct assessment of vasodilator activity in isolated tissue preparations would be a crucial next step to confirm the functional consequences of sEH inhibition by these compounds.

Structure-Activity Relationship (SAR) Elucidation

Impact of Substituent Variation and Electronic Properties on Biological Activity

The structure-activity relationship (SAR) of diaryl urea derivatives has been a subject of extensive research, particularly in the context of developing kinase inhibitors for cancer therapy. The diaryl urea motif is a key pharmacophore in several approved anticancer drugs. nih.govnih.govresearchgate.net The urea linkage itself is crucial, with the carbonyl oxygen acting as a hydrogen bond acceptor and the two amide nitrogens serving as hydrogen bond donors, facilitating interactions with biological targets. researchgate.net

Studies on various diaryl urea scaffolds have revealed important trends regarding substituent effects:

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate biological activity. In a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, it was observed that electron-donating groups on the phenyl ring led to more potent inhibitory activity compared to electron-withdrawing groups. nih.gov Conversely, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, the presence of electron-withdrawing groups such as fluorine, chlorine, or trifluoromethyl on the terminal phenyl ring resulted in superior inhibitory activity compared to analogues with electron-donating groups like methoxy (B1213986). nih.gov This highlights that the optimal electronic properties can be target-dependent.

Substituents on the Pyridine (B92270) Ring: The pyridine ring and its substitution pattern are also critical for activity. The nitrogen atom within the pyridine ring can participate in hydrogen bonding, enhancing the affinity of the compound for its target. nih.gov In studies of imidazo[4,5-b]pyridines, the introduction of a bromine atom at the pyridine nucleus had a significant impact on the antiproliferative activity of the compounds. mdpi.com

Linker Modifications: For diaryl ureas containing linker groups between the urea moiety and one of the aryl rings, the nature of the linker is important. Compounds with rigid linkers, such as vinyl, ethynyl, or an additional phenyl group, have demonstrated significant inhibitory activity against various cancer cell lines. researchgate.net

The following interactive table summarizes the general impact of substituent variations on the biological activity of diaryl urea analogues based on findings from multiple studies.

Structural Moiety Substituent/Property General Impact on Biological Activity Reference(s)
Phenyl RingElectron-Donating Groups (e.g., -OCH3)Can be favorable for certain targets. nih.gov nih.gov
Phenyl RingElectron-Withdrawing Groups (e.g., -F, -Cl, -CF3)Often enhances activity, particularly in kinase inhibitors. nih.gov nih.gov
Pyridine RingNitrogen AtomActs as a hydrogen bond acceptor, often crucial for binding. nih.gov nih.gov
Pyridine RingHalogenation (e.g., -Br)Can significantly enhance antiproliferative effects. mdpi.com mdpi.com
Urea LinkageN-H groupsAct as hydrogen bond donors, essential for target interaction. researchgate.net researchgate.net
Linker GroupRigidity (e.g., phenyl, vinyl)Rigid linkers can improve inhibitory activity. researchgate.net researchgate.net

Stereochemical Influence on Receptor Affinities and Functional Responses

Chirality plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in receptor affinity and functional response between enantiomers.

For analogues of this compound that possess stereogenic centers, the biological activity is often found to be stereospecific. A study on 1-phenyl-3-(1-phenylethyl)urea derivatives, which have a chiral center at the benzylic position, revealed that the S-configuration was more potent in inhibiting Ca2+ influx than the R-configuration. nih.gov This demonstrates that a specific stereoisomer can have a more favorable interaction with the binding site of the target protein.

The stereoselective synthesis of chiral building blocks is a critical aspect of developing enantiomerically pure drugs. For instance, the stereocontrolled construction of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved from a common starting material, highlighting the advanced synthetic strategies available to access specific stereoisomers. elsevierpure.com Similarly, the stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists has been reported, where the final compounds exhibited moderate κ receptor affinity. nih.gov

While direct studies on the stereochemical influence on receptor affinities for this compound itself are not prevalent in the reviewed literature, the principle of stereospecificity observed in structurally related compounds strongly suggests that if chiral centers are introduced into its analogues, their biological activity will likely be dependent on the specific stereoisomer.

The following table illustrates the importance of stereochemistry in related drug classes.

Compound Class/Derivative Chiral Feature Observed Stereochemical Influence Reference(s)
1-Phenyl-3-(1-phenylethyl)ureaBenzylic stereocenterThe S-configuration showed more potent inhibition of Ca2+ influx than the R-configuration. nih.gov
Perhydroquinoxaline-based κ receptor agonistsMultiple stereocentersStereoselective synthesis led to compounds with moderate κ receptor affinity. nih.gov

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For diaryl urea derivatives, the pharmacophore typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com The urea moiety is a cornerstone of the pharmacophore, providing key hydrogen bonding interactions. researchgate.net

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For diaryl urea derivatives, lead optimization strategies often involve:

Modification of Aryl Scaffolds: Replacing one of the phenyl rings with other aromatic or heterocyclic systems to explore new interactions with the target protein and improve properties like solubility. nih.gov For example, the introduction of a quinoline (B57606) group has been explored in diaryl urea compounds. nih.gov

Introduction of Solubilizing Groups: Adding polar groups to the molecule to enhance aqueous solubility and improve bioavailability. In a series of pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain enhanced both potency and bioavailability. nih.gov

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to improve the compound's profile.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design modifications that enhance binding affinity and selectivity. This approach has been instrumental in the development of potent kinase inhibitors.

The development of novel diaryl urea derivatives often starts with a known active compound, or "lead," which is then systematically modified. For example, based on the structure of the multi-kinase inhibitor sorafenib, new series of diaryl urea derivatives are continuously being designed and synthesized to discover compounds with improved anticancer activity.

The key pharmacophoric features and lead optimization strategies for diaryl urea analogues are summarized in the table below.

Pharmacophore Feature / Optimization Strategy Description Example/Application Reference(s)
Pharmacophore Feature
Hydrogen Bond DonorsTypically the N-H groups of the urea moiety.Essential for anchoring the molecule in the active site of kinases. researchgate.net
Hydrogen Bond AcceptorThe carbonyl oxygen of the urea moiety.Forms a key hydrogen bond with hinge region residues in many kinases. researchgate.net
Hydrophobic/Aromatic RegionsThe phenyl and pyridine rings.Engage in hydrophobic and π-stacking interactions with the target. nih.gov
Lead Optimization Principle
Scaffold HoppingReplacing the core structure with a different one while maintaining key interactions.Substituting a phenyl ring with a quinoline or other heterocycle. nih.gov
Introduction of Side ChainsAdding functionalized chains to improve properties.Attaching a basic amine side chain to increase solubility and potency. nih.gov
Structure-Based DesignUsing the 3D structure of the target to guide modifications.Designing analogues that form additional interactions with the kinase active site.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Assessment of Analogues

In Vitro Metabolic Stability Profiling (e.g., Hepatic Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the body. These assays typically utilize liver fractions, such as hepatic microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The stability of a compound is generally expressed as its half-life (t½) and intrinsic clearance (CLint).

Generally, urea-containing compounds can be susceptible to metabolic instability, which can be a significant hurdle in their development. Metabolism-guided modifications are often essential to identify compounds suitable for oral administration. For some urea-based compounds, rapid biotransformation can reduce exposure to the parent drug, potentially leading to the formation of various metabolites with different activity profiles. researchgate.netresearchgate.net Conversely, high metabolic stability may increase the risk of drug-drug interactions or parent compound toxicity. researchgate.net

For analogues of 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea, metabolic stability would be assessed by incubating the compounds with pooled liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

A hypothetical metabolic stability profile for an analogue of this compound is presented in the table below.

SpeciesIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanLiver Microsomes3545
RatLiver Microsomes2562
MouseLiver Microsomes1888
HumanHepatocytes4530
RatHepatocytes3248

This table contains representative data for illustrative purposes.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies for Potential Drug-Drug Interactions

Analogues of this compound, like many small molecules, have the potential to interact with cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism. nih.govresearchgate.netnih.gov Such interactions can lead to clinically significant drug-drug interactions (DDIs). Therefore, it is essential to evaluate the inhibitory and inductive potential of these compounds against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Studies on related biphenyl (B1667301) urea (B33335) derivatives have shown that this class of compounds can be potent and selective inhibitors of certain CYP enzymes. For instance, some biphenyl ureas have demonstrated high selectivity as inhibitors of CYP1B1, an enzyme implicated in the development of certain cancers. researchgate.netnih.gov One study found that a meta-chloro-substituted biphenyl urea was a highly potent inhibitor of CYP1B1 with an IC50 value of 5 nM, showing excellent selectivity over CYP1A1, CYP1A2, CYP3A4, and CYP2D6. nih.gov Another 2-phenylimidazo-[1,2-a]quinoline compound, which has some structural similarities, potently inhibited CYP1A1, CYP1A2, and CYP1B1 with IC50 values of 269, 30, and 56 nM, respectively. researchgate.net

The potential for CYP induction is also a critical assessment. Induction of CYP enzymes can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. These studies are typically conducted in cultured human hepatocytes by measuring the increase in mRNA expression or enzyme activity of key CYP isoforms after treatment with the test compound.

A summary of hypothetical CYP inhibition data for an analogue is provided below.

CYP IsoformInhibition (IC50, µM)
CYP1A2> 50
CYP2C925
CYP2C1938
CYP2D6> 50
CYP3A415
CYP1B10.5

This table contains representative data for illustrative purposes.

Plasma Protein Binding and Blood-to-Plasma Partitioning in Preclinical Species

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution, clearance, and pharmacological activity. nih.gov Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted. nih.gov Therefore, determining the plasma protein binding (PPB) is a key component of preclinical characterization. This is typically measured using methods like equilibrium dialysis or ultrafiltration. nih.gov

The table below shows hypothetical plasma protein binding and blood-to-plasma ratio data for an analogue across different species.

SpeciesPlasma Protein Binding (%)Blood-to-Plasma Ratio
Human98.51.2
Rat97.21.5
Mouse96.81.4
Dog99.11.1

This table contains representative data for illustrative purposes.

Intestinal Permeability Evaluation via Cellular Models (e.g., Caco-2)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability and oral absorption of drug candidates. nih.govnih.govnih.govnih.gov These cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium. nih.govnih.gov The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound across the Caco-2 monolayer.

Compounds are generally classified as having low, moderate, or high permeability based on their Papp values. While specific Papp values can vary between laboratories, a common classification is:

Low permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate permeability: Papp = 1-10 x 10⁻⁶ cm/s

High permeability: Papp > 10 x 10⁻⁶ cm/s

For some urea-based compounds, poor intestinal absorption can be a significant challenge. nih.gov For instance, a urea-containing neuropeptide Y1 receptor antagonist showed poor oral bioavailability, which was attributed to the urea linker hindering intestinal absorption. nih.gov However, modifications to the urea scaffold have been shown to improve Caco-2 cell permeability in some cases. nih.gov

The table below presents hypothetical Caco-2 permeability data for an analogue of this compound.

DirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Apical to Basolateral (A-B)5.22.1
Basolateral to Apical (B-A)10.9

This table contains representative data for illustrative purposes. An efflux ratio greater than 2 may suggest the involvement of active efflux transporters.

Solubility and Permeability Profiling in Relevant Biological Milieux

The solubility of a drug candidate in aqueous and biorelevant media is a critical determinant of its oral absorption and bioavailability. Poor solubility is a common challenge for many drug candidates, including some urea-based compounds. nih.gov Solubility is typically assessed in various media, including simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF), to better predict in vivo performance.

Permeability, as discussed in the context of Caco-2 cells, is the other key factor governing oral absorption according to the Biopharmaceutics Classification System (BCS). The interplay between solubility and permeability determines the likely rate-limiting step to oral absorption.

The following table provides hypothetical solubility and permeability data for an analogue.

ParameterValue
Aqueous Solubility (pH 7.4)25 µg/mL
FaSSIF Solubility150 µg/mL
FeSSIF Solubility350 µg/mL
Caco-2 Permeability (Papp)5.2 x 10⁻⁶ cm/s
BCS Classification (Predicted)Class II (Low Solubility, High Permeability)

This table contains representative data for illustrative purposes.

Metabolite Identification and Profiling in Preclinical Biological Matrices

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. In vitro systems such as liver microsomes, hepatocytes, and recombinant CYP enzymes are used to generate metabolites, which are then identified and characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

For urea-containing compounds, common metabolic pathways can include hydroxylation, N-dealkylation, and oxidation. For example, the metabolism of the synthetic peroxide antimalarial OZ439, which also contains a complex structure, was characterized by monohydroxylation and N-oxidation. nih.gov For a compound like this compound, potential metabolic transformations could include hydroxylation on the phenyl or pyridyl rings, oxidation of the urea moiety, or conjugation reactions such as glucuronidation or sulfation of the phenolic hydroxyl group.

A summary of potential metabolites identified for an analogue is presented below.

Metabolite IDProposed StructureBiological Matrix
M1Monohydroxylated phenyl ring derivativeHuman liver microsomes
M2Monohydroxylated pyridyl ring derivativeHuman liver microsomes
M3N-dealkylation productRat hepatocytes
M4Glucuronide conjugate of parentHuman hepatocytes
M5Dihydroxylated derivativeHuman liver microsomes

This table contains representative data for illustrative purposes.

Future Research Directions and Translational Perspectives for 1 3 Hydroxyphenyl 3 Pyridin 3 Ylurea

Exploration of Novel Molecular Targets and Therapeutic Applications Based on Mechanistic Insights

The urea (B33335) functionality is a key pharmacophoric feature in numerous approved anticancer drugs, where it plays a critical role in binding to the hinge region of protein kinases. nih.govfrontiersin.org This is achieved through the formation of a bidentate hydrogen bond between the urea N-H groups and the backbone carbonyl oxygens of the kinase hinge. columbia.edu Given the structural similarity of 1-(3-hydroxyphenyl)-3-pyridin-3-ylurea to known kinase inhibitors, future research should prioritize screening this compound against a broad panel of human kinases.

Initial investigations could focus on kinases known to be modulated by other phenyl-pyridinyl urea derivatives, such as Raf, Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (MAPK). nih.govcolumbia.edunih.gov Success in these initial screens would warrant a more comprehensive kinome-wide profiling to identify both primary targets and potential off-targets, which could either lead to unwanted side effects or provide opportunities for polypharmacology.

Beyond oncology, the inhibition of specific kinases is a validated therapeutic strategy for inflammatory diseases. columbia.edu Therefore, the therapeutic potential of this compound and its future analogs should also be explored in models of conditions such as rheumatoid arthritis and inflammatory bowel disease. The 3-hydroxyphenyl group could also be exploited for its potential to interact with other targets where a phenolic moiety is beneficial for binding.

Development of Advanced Synthetic Methodologies for Enhanced Structural Diversity

To fully explore the therapeutic potential of the this compound scaffold, the generation of a chemically diverse library of analogs is essential. Traditional methods for the synthesis of unsymmetrical ureas often rely on the use of hazardous reagents like phosgene (B1210022) and isocyanates. nih.gov Modern synthetic chemistry offers safer and more versatile alternatives that would be well-suited for this purpose.

One-pot procedures using reagents like phenyl chloroformate or triphosgene (B27547) as phosgene substitutes can streamline the synthesis process. nih.gov Furthermore, metal-free catalytic methods are emerging as environmentally benign options for urea synthesis. nih.gov The development of a robust and flexible synthetic route will be crucial for systematically exploring the structure-activity relationship (SAR) of this compound class. Key structural modifications to explore would include:

Substitution on the phenyl ring: Introducing various electron-donating and electron-withdrawing groups to probe electronic and steric effects on target binding and cellular activity.

Modification of the pyridine (B92270) ring: Altering the position of the nitrogen atom and adding substituents to modulate solubility, metabolic stability, and target engagement.

Replacement of the core rings: Investigating the impact of replacing the phenyl or pyridine rings with other aromatic or heteroaromatic systems.

These synthetic efforts will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery for Urea Derivatives

The vast chemical space that can be explored around the this compound scaffold makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and properties of virtual compounds, thereby prioritizing synthetic efforts. nih.govacs.orgacs.org

Specifically, Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial dataset of synthesized analogs and their biological activities is generated. nih.gov These models can identify key molecular descriptors that correlate with potency and selectivity. Furthermore, more advanced deep learning and machine learning models are being increasingly used to predict kinase-inhibitor interactions with high accuracy. acs.orgnih.govmdpi.com By training these models on large datasets of known kinase inhibitors, it is possible to perform in silico screening of virtual libraries of this compound derivatives to identify those with the highest probability of being active against desired kinase targets. mdpi.com

Generative AI models can also be employed to design novel urea derivatives de novo, with optimized properties for binding to a specific target. nih.gov This data-driven approach, combining computational predictions with targeted synthesis and biological testing, represents a powerful strategy for the efficient discovery of new drug candidates.

Strategic Design for Preclinical Proof-of-Concept Studies

Once a lead candidate based on the this compound scaffold is identified, a well-defined preclinical development plan will be necessary to establish proof-of-concept. nih.gov This will involve a multi-pronged approach to assess the compound's efficacy, safety, and drug-like properties.

A critical initial step is the thorough characterization of the compound's solid-state chemistry. nih.gov Poorly soluble compounds can lead to low exposure in animal studies, confounding the interpretation of efficacy and toxicity data. Identifying the optimal solid form (e.g., a specific crystalline polymorph or salt) with adequate solubility and stability is crucial for developing a suitable formulation for in vivo studies. nih.gov

The preclinical evaluation should then proceed through a series of stages:

Cellular Assays: Confirmation of on-target activity in cell-based assays, measuring the inhibition of downstream signaling pathways and the impact on cancer cell proliferation or inflammatory responses.

In Vivo Pharmacokinetics: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models to ensure adequate drug exposure at the target tissue.

In Vivo Efficacy Models: Evaluation of the lead candidate in relevant animal models of disease, such as tumor xenograft models for cancer or induced inflammation models for inflammatory conditions. nih.govnih.gov

Preliminary Toxicology: Initial safety assessment to identify any potential liabilities that would preclude further development.

A successful outcome from these preclinical studies would provide the necessary evidence to support the advancement of a novel drug candidate derived from the this compound scaffold into clinical trials. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(3-Hydroxyphenyl)-3-pyridin-3-ylurea, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-hydroxyphenyl isocyanate with 3-aminopyridine under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1H^1H-NMR (aromatic proton integration) and FTIR (urea C=O stretch at ~1650 cm1^{-1}) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use X-ray crystallography for definitive structural confirmation (if crystals are obtainable). For electronic properties, employ UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (to assess redox behavior). Computational methods like DFT (B3LYP/6-31G* level) can predict HOMO-LUMO gaps and electrostatic potential maps, aiding in understanding reactivity .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the urea moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid prolonged exposure to light due to potential photodegradation of the aromatic hydroxyl group .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reaction kinetics of urea derivatives like this compound?

  • Methodological Answer : Use a factorial design (e.g., 2k^k factorial) to evaluate variables like pH, temperature, and solvent polarity. Monitor reaction progress via in situ IR spectroscopy or quenching followed by LC-MS. Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from Arrhenius plots .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Perform dose-response curves (IC50) with triplicate replicates and statistical analysis (ANOVA, p < 0.05). Consider structural analogs (e.g., halogenated phenyl ureas) as controls to isolate substituent effects .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of suspected targets (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess binding stability. Compare results with experimental SPR (surface plasmon resonance) binding affinity data .

Q. How can researchers optimize solvent systems for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer : Apply green chemistry metrics (E-factor, atom economy) to compare solvents. Test bio-based solvents (e.g., 2-MeTHF) using a response surface methodology (RSM) to balance yield and sustainability. Incorporate membrane separation technologies (e.g., nanofiltration) for solvent recovery .

Q. What methodologies are recommended for analyzing non-covalent interactions (e.g., hydrogen bonding) in this compound?

  • Methodological Answer : Use 1H^1H-NMR titration (in DMSO-d6) to detect hydrogen bonding shifts. Complement with FTIR temperature-dependent studies to observe C=O stretching frequency changes. Computational NCI (non-covalent interaction) plots (via Multiwfn) provide visualization of weak interactions .

Notes on Data Contradictions and Theoretical Frameworks

  • Addressing Variability in Biological Data : Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
  • Theoretical Basis for Reactivity : The electron-withdrawing pyridinyl group may reduce urea’s nucleophilicity, while the 3-hydroxyphenyl group enhances hydrogen-bond donor capacity. Use Hammett constants (σ) to predict substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.